

Application Notes and Protocols for DAPT Dissolution and Experimental Use

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Compound of Interest

Compound Name: *Dapt*

Cat. No.: *B15564023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of the γ -secretase complex.^[1] By inhibiting γ -secretase, DAPT effectively blocks the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).^{[2][3]} This inhibitory action prevents the release of the Notch intracellular domain (NICD) and the production of amyloid- β (A β) peptides, making DAPT a critical tool for studying cellular differentiation, proliferation, apoptosis, and neurogenesis.^{[3][4]} Its ability to modulate the Notch signaling pathway has led to its widespread use in cancer research, stem cell biology, and neuroscience.

This document provides detailed protocols for the dissolution of DAPT and its application in both in vitro and in vivo experimental settings.

Data Presentation: DAPT Solubility and Stock Solution Parameters

Proper dissolution and storage are paramount for maintaining the efficacy and stability of DAPT. The following table summarizes key quantitative data for preparing DAPT solutions.

Parameter	Dimethyl Sulfoxide (DMSO)	Ethanol (EtOH)	Dimethylformamide (DMF)	Aqueous Buffers (e.g., PBS)
Solubility	≥ 86 mg/mL (198.86 mM)	~1 mg/mL to 41 mg/mL	~25 mg/mL	Sparingly soluble
Recommended Stock Concentration	10-100 mM	Not commonly recommended for high concentration stocks	Can be used, similar to DMSO	Not recommended for stock solutions
Reconstitution Example (25 mM Stock)	Reconstitute 5 mg of DAPT in 462.43 µL of fresh DMSO.	-	-	-
Storage of Stock Solution	Aliquot and store at -20°C for up to 3 months or -80°C for up to a year.	Store at -20°C; stability may be lower than DMSO solutions.	Store at -20°C.	Not recommended for storage; prepare fresh for immediate use.
Important Considerations	Use fresh, anhydrous DMSO as moisture can reduce solubility. The final DMSO concentration in cell culture media should not exceed 0.1% to 0.5% to avoid cytotoxicity.	May require ultrasonic assistance to dissolve.	-	To prepare, first dissolve DAPT in DMF or DMSO and then dilute with the aqueous buffer.

Experimental Protocols

I. Protocol for Preparing DAPT Stock Solution

This protocol describes the preparation of a 20 mM DAPT stock solution in DMSO.

Materials:

- DAPT powder (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Pre-handling: Allow the DAPT vial to equilibrate to room temperature before opening to prevent condensation.
- Calculation: To prepare a 20 mM stock solution from 50 mg of DAPT (Molecular Weight: 432.5 g/mol), you will need 5.78 mL of DMSO.
- Dissolution: Carefully add 5.78 mL of anhydrous DMSO to the vial containing 50 mg of DAPT.
- Mixing: Cap the vial tightly and vortex thoroughly until the DAPT is completely dissolved. If precipitate is observed, gentle warming to 37°C and further vortexing may be required.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 1 year) storage.

II. Protocol for In Vitro Application (Cell Culture)

This protocol provides a general guideline for treating cultured cells with DAPT.

Materials:

- Cultured cells in appropriate multi-well plates or flasks
- Complete cell culture medium
- Prepared DAPT stock solution (e.g., 20 mM in DMSO)
- Vehicle control (anhydrous DMSO)

Procedure:

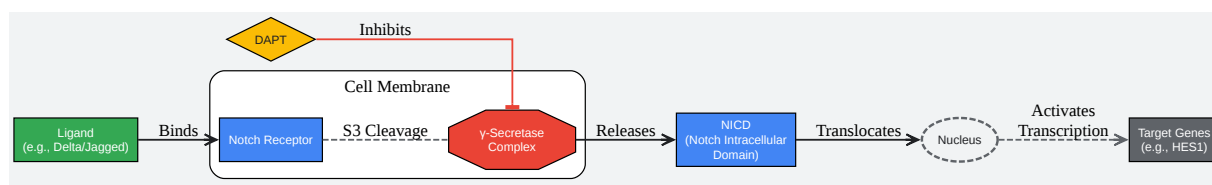
- **Cell Seeding:** Plate cells at the desired density and allow them to adhere and stabilize overnight.
- **Determine Working Concentration:** The optimal working concentration of DAPT varies by cell type and experimental goal but typically ranges from 1 μ M to 50 μ M. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
- **Preparation of Working Solution:**
 - Thaw an aliquot of the DAPT stock solution at room temperature.
 - Dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired working concentration. For example, to make a 10 μ M working solution in 1 mL of medium from a 20 mM stock, add 0.5 μ L of the stock solution to the medium.
 - Prepare a vehicle control by adding the same volume of DMSO to a separate volume of medium. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
- **Cell Treatment:**
 - Remove the existing medium from the cells.

- Add the medium containing the desired concentration of DAPT (or vehicle control) to the cells.
- Incubation: Incubate the cells for the desired duration, typically ranging from 12 to 72 hours, depending on the assay.
- Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.

Mandatory Visualizations

DAPT Mechanism of Action: Inhibition of Notch Signaling

The diagram below illustrates how DAPT inhibits the Notch signaling pathway. Ligand binding to the Notch receptor triggers two successive proteolytic cleavages. The second cleavage is mediated by the γ -secretase complex. DAPT inhibits γ -secretase, preventing the release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, target genes that regulate cell fate decisions remain repressed.

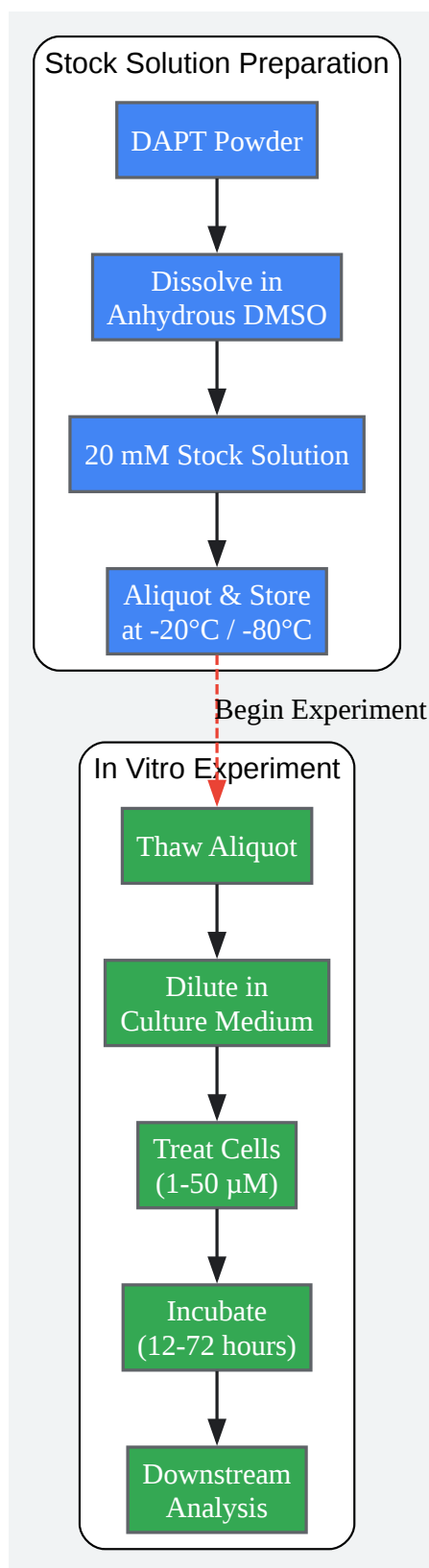


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Caption: DAPT inhibits γ -secretase, blocking Notch receptor cleavage and subsequent signal transduction.

Experimental Workflow: From DAPT Powder to In Vitro Assay

This workflow diagram outlines the key steps for preparing and using DAPT in a typical cell culture experiment.



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Caption: Workflow for preparing DAPT stock and performing a cell culture experiment.

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